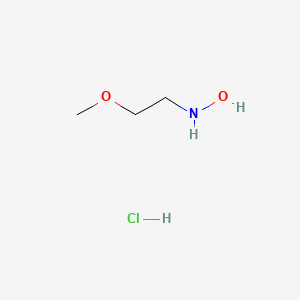
4-((1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H20ClFN2O3 and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Research on fluoro-substituted compounds has led to the development of novel benzo[b]pyran derivatives showing significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds were synthesized through a series of condensations and reactions, demonstrating low concentration effectiveness compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
In a study exploring the mechanisms underlying compulsive food seeking and intake, derivatives of "4-((1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" were evaluated for their effects on binge eating in female rats. The study revealed a significant role of Orexin-1 Receptor (OX1R) mechanisms in binge eating, indicating the potential of selective antagonism at OX1R as a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Bioactivity of Piperidin-4-one Derivatives
A novel compound synthesized from piperidin-4-one showed broad inhibitory activities against fungi, highlighting its potential as a bioactive compound. This research underscores the versatility of "4-((1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" derivatives in developing new antifungal agents (Xue Si-jia, 2011).
properties
IUPAC Name |
4-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c1-12-9-15(11-18(24)22(12)2)26-14-5-7-23(8-6-14)19(25)16-4-3-13(21)10-17(16)20/h3-4,9-11,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFGNBNDZJZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2562950.png)



![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)




